molecular formula C22H19N3O3 B3558930 N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide

N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B3558930
M. Wt: 373.4 g/mol
InChI Key: ZPICGHMFZACWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromeno[4,3-d]pyrimidine core, which is a fused ring system combining a chromene and a pyrimidine ring. The presence of an acetamide group and a 4-(propan-2-yl)phenyl substituent further enhances its chemical complexity and potential for diverse biological activities.

Properties

IUPAC Name

N-[5-oxo-2-(4-propan-2-ylphenyl)chromeno[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-12(2)14-8-10-15(11-9-14)20-24-19-16-6-4-5-7-17(16)28-22(27)18(19)21(25-20)23-13(3)26/h4-12H,1-3H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPICGHMFZACWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=N2)NC(=O)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the 4-(propan-2-yl)phenyl group: This step often involves a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.

    Attachment of the acetamide group: This can be accomplished through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Research has explored its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit kinase enzymes by competing with ATP for binding, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide can be compared with other similar compounds, such as:

    Chromeno[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.

    Acetamide derivatives: Compounds with different substituents on the acetamide group can exhibit different pharmacological properties.

    Phenyl-substituted heterocycles: The presence of different substituents on the phenyl ring can significantly alter the compound’s interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.